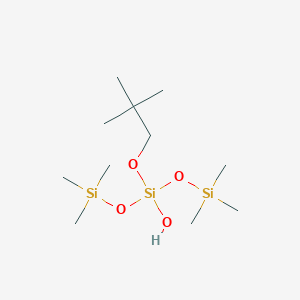
3-(4H-1,4-Oxazocin-4-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4H-1,4-Oxazocin-4-yl)propanenitrile is a chemical compound with a unique structure that includes an oxazocin ring. This compound has garnered interest in various fields of scientific research due to its potential biological activity and diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the use of secondary amides with acyl chlorides under mild conditions, catalyzed by iridium . These methods offer good yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for scalability and efficiency. The use of microwave conditions has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4H-1,4-Oxazocin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of dihydro analogs.
Substitution: Reactions with sulfur ylides to form dihydropyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxone: For oxidation reactions.
Sulfur ylides: For substitution reactions.
Acyl chlorides: For condensation reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro analogs, and polysubstituted dihydropyrroles .
Applications De Recherche Scientifique
3-(4H-1,4-Oxazocin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by the oxazocin ring, which can form stable complexes with metal ions and other cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)propanenitrile: Similar in structure but with a quinazolin ring instead of an oxazocin ring.
3-methyl-4-oxo-1,4-dihydroquinolin-3-ylpropanenitrile: Contains a quinolin ring and exhibits different biological activities.
Uniqueness
3-(4H-1,4-Oxazocin-4-yl)propanenitrile is unique due to its oxazocin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Propriétés
Numéro CAS |
89462-55-5 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-(1,4-oxazocin-4-yl)propanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-4-3-6-11-5-1-2-8-12-9-7-11/h1-2,5,7-9H,3,6H2 |
Clé InChI |
YDPACWZUARGVLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=COC=C1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



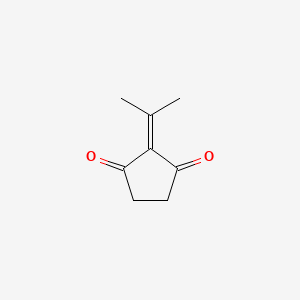
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
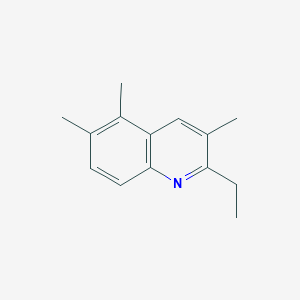
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)

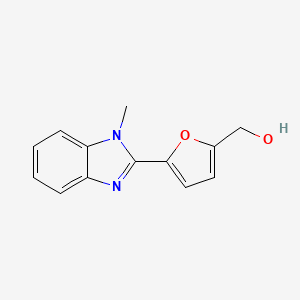

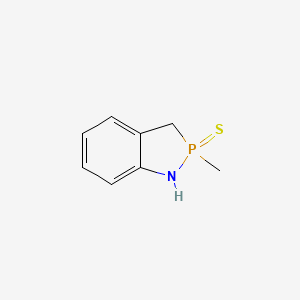
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


